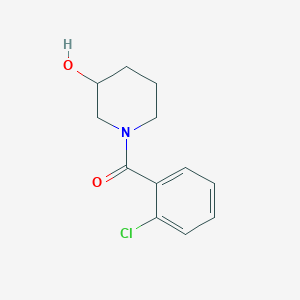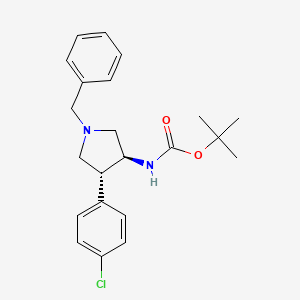
Trans (+/-)-tert-butyl 1-benzyl-4-(4-chlorophenyl) pyrrolidin-3-ylcarbamate
Übersicht
Beschreibung
Trans (+/-)-tert-butyl 1-benzyl-4-(4-chlorophenyl) pyrrolidin-3-ylcarbamate (TBCP) is a synthetic molecule that has become increasingly popular in the scientific research community due to its unique properties. TBCP is a versatile molecule that can be used in a variety of applications, including drug design and synthesis, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Asymmetric Synthesis of Pyrrolidines: Trans (+/-)-tert-butyl 1-benzyl-4-(4-chlorophenyl) pyrrolidin-3-ylcarbamate is involved in asymmetric syntheses, such as the nitrile anion cyclization to produce substituted pyrrolidines. This method offers an efficient synthesis of N-tert-butyl disubstituted pyrrolidines and has been demonstrated to yield chiral pyrrolidines with high purity and enantiomeric excess (Chung et al., 2005).
- Conformational Studies: The compound has been used in conformational studies to understand the structures of certain pyrrolidin-2-ones. For example, the compound helps in assigning absolute configurations of carbon atoms in the lactam ring of certain pyrrolidinones (Weber et al., 1995).
Catalytic and Coordination Chemistry
- Ruthenium(II) Carbonyl Chloride Complexes: The compound is used in the preparation and study of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes. These complexes have shown catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
- Iridium Pincer Chemistry: The compound is involved in the synthesis and characterization of iridium complexes, where it contributes to the understanding of ligand coordination and the stereochemistry of the complexes. These studies help elucidate the behavior of chlorido and hydrido ligands in these complexes (Titova et al., 2016).
Biochemical Applications
- Anticancer and Antimicrobial Agents: Derivatives of the compound have been explored for their potential in biomedical applications. For instance, palladium, gold, and silver N-heterocyclic carbene complexes based on the compound have exhibited potent anticancer and antimicrobial properties (Ray et al., 2007).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJDIDTUPXEER-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



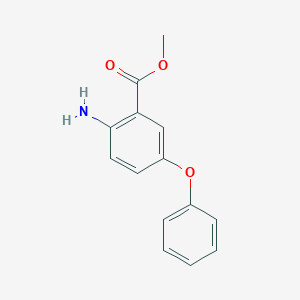
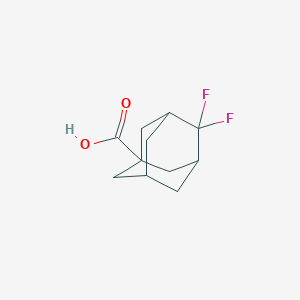
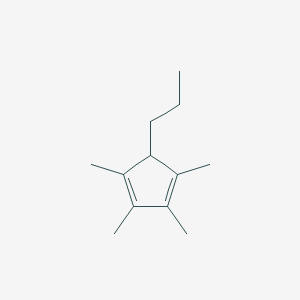
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
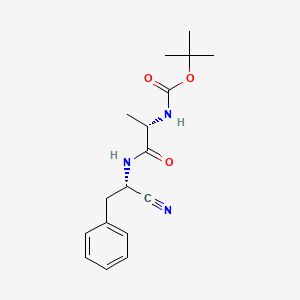
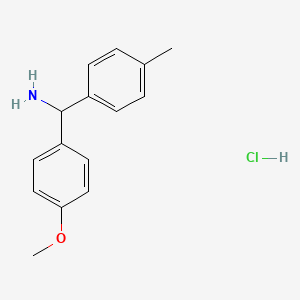
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
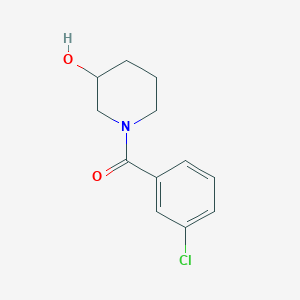
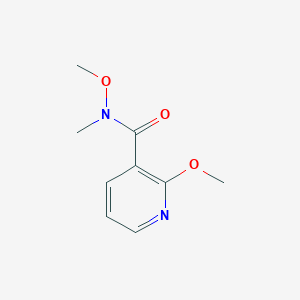
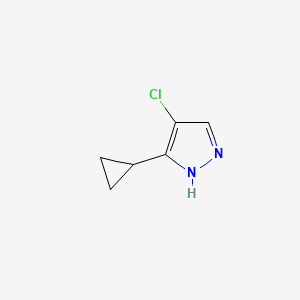
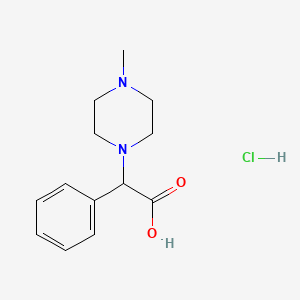
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
